Etoposide glucuronide is a significant metabolite of etoposide, a semisynthetic derivative of podophyllotoxin, widely used as an antineoplastic agent in the treatment of various cancers, including testicular cancer and small cell lung cancer. Etoposide glucuronide is formed through the process of glucuronidation, which involves the conjugation of etoposide with glucuronic acid, primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A1. This metabolic pathway plays a crucial role in the pharmacokinetics and detoxification of etoposide, influencing its therapeutic efficacy and safety profile.
Etoposide is derived from podophyllotoxin, which is extracted from the roots of plants in the genus Podophyllum, such as Podophyllum peltatum (mayapple). The compound is classified as an antineoplastic agent and falls under the category of topoisomerase inhibitors. Etoposide glucuronide itself can be categorized as a drug metabolite, specifically a glucuronide conjugate that enhances the solubility and excretion of etoposide.
The synthesis of etoposide glucuronide can be achieved through enzymatic processes involving human liver microsomes. The reaction typically involves incubating etoposide with UDP-glucuronic acid in the presence of liver microsomes, leading to the formation of etoposide glucuronide. Liquid chromatography-tandem mass spectrometry is commonly employed to identify and quantify this metabolite.
The specific catalytic activity for this reaction has been attributed to UDP-glucuronosyltransferase 1A1, which exhibits a Michaelis-Menten kinetic profile. The kinetic parameters for etoposide glucuronidation have been reported as and in pooled human liver microsomes .
Etoposide glucuronide features a glucuronic acid moiety linked to the alcoholic hydroxyl group of etoposide. Its molecular formula can be represented as , with a molecular weight of approximately 485.47 g/mol. The structural representation highlights the connection between etoposide's phenolic structure and the glucuronic acid, which enhances its solubility and facilitates renal excretion.
The primary reaction involved in the formation of etoposide glucuronide is the conjugation of etoposide with glucuronic acid via a glycosidic bond. This reaction is catalyzed by UDP-glucuronosyltransferase 1A1, which facilitates the transfer of glucuronic acid to the hydroxyl group on etoposide, resulting in increased hydrophilicity and reduced cytotoxicity compared to its parent compound.
In vitro studies have demonstrated that etoposide glucuronide exhibits lower cytotoxicity than free etoposide, making it a potential candidate for prodrug strategies aimed at selective drug release in tumor environments where beta-D-glucuronidase is present .
Etoposide glucuronide serves several significant roles in pharmacology:
Etoposide glucuronide (C~35~H~40~O~19~) is a major phase II metabolite of the chemotherapeutic agent etoposide, formed via covalent conjugation of glucuronic acid to the parent molecule. Its molecular weight is 764.68 g/mol, with 15 defined stereocenters conferring absolute stereochemistry critical for biological activity [7] [9]. The glucuronide moiety is β-linked to the alcoholic hydroxyl group at the 4'-position of etoposide’s aglycone structure, as confirmed through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and chemical derivatization studies [5]. This conjugation drastically alters the molecule’s polarity and pharmacological behavior. The compound’s stereochemical complexity is encapsulated in its IUPAC name: 6-{4-[16-({7,8-dihydroxy-2-methyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl}oxy)-12-oxo-4,6,13-trioxatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),2,7-trien-10-yl]-2,6-dimethoxyphenoxy}-3,4,5-trihydroxyoxane-2-carboxylic acid [3].
Table 1: Molecular Attributes of Etoposide Glucuronide
Property | Value |
---|---|
Molecular Formula | C~35~H~40~O~19~ |
Molecular Weight | 764.68 g/mol |
Defined Stereocenters | 15 |
Glycosidic Linkage | β-configuration |
Conjugation Site | Alcoholic OH (4'-position) |
UNII Identifier | F65IJO84A1 |
Etoposide contains multiple potential glucuronidation sites, but enzymatic studies reveal strict regioselectivity. Recombinant human UDP-glucuronosyltransferase (UGT) isoforms demonstrate that UGT1A1 exclusively catalyzes glucuronidation at the 4'-alcoholic hydroxyl group, bypassing the chemically reactive phenolic position [5]. This selectivity is biochemically significant:
Etoposide glucuronide serves as a strategic intermediate in prodrug mono-therapy (PMT) platforms targeting tumor-specific enzyme activation. The synthesis involves:
The glucuronide conjugation profoundly alters etoposide’s physicochemical profile:
Table 2: Key Physicochemical Properties
Property | Etoposide Glucuronide | Etoposide |
---|---|---|
Water Solubility | 20 mg/mL (prodrug); 2.3 mg/mL (metabolite) | 0.1 mg/mL |
log P (Predicted) | 0.8 | 1.5 |
pK~a~ (Carboxylic Acid) | 2.76–3.05 | N/A |
Stability | Stable at pH 7.4; hydrolyzes at pH <5 | pH-dependent degradation |
Table 3: Enzymatic Kinetics of Etoposide Glucuronidation and Hydrolysis
Enzyme | K~m~ (μM) | V~max~ (pmol/min/mg) | Tissue/System |
---|---|---|---|
UGT1A1 (Glucuronidation) | 439.6 ± 70.7 | 255.6 ± 19.2 | Human liver microsomes |
β-Glucuronidase (Hydrolysis) | Not reported | Complete drug release at 100 μg/mL | In vitro tumor model |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7